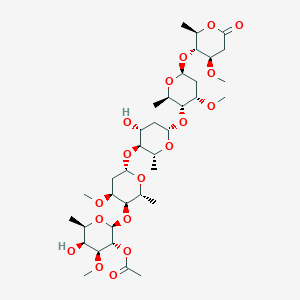

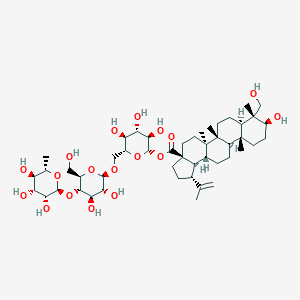

Oplopanaxoside D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

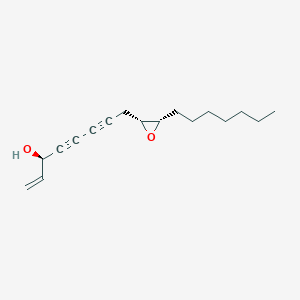

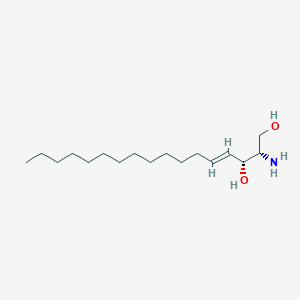

Oplopanax horridus, also known as Devil’s club, is a botanical found in the Pacific Northwest of North America . It’s used by the indigenous people native to the region for various medical conditions . To date, 17 compounds were isolated and elucidated from Oplopanax horridus, including polyynes, glycosides, lignans, and polyenes .

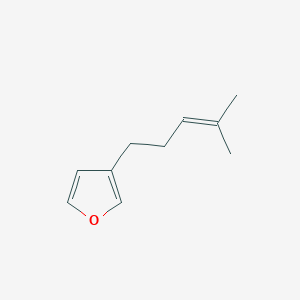

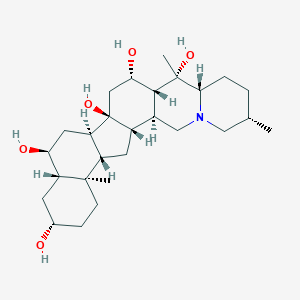

Synthesis Analysis

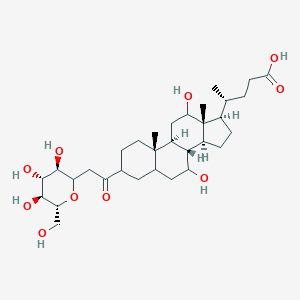

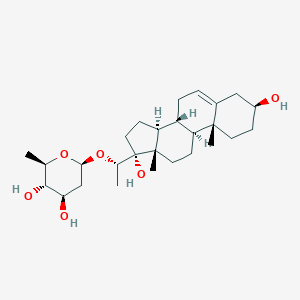

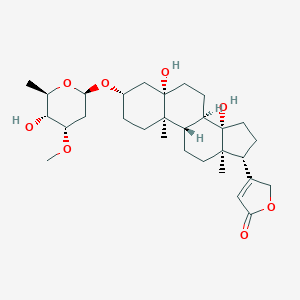

The chemical studies on Oplopanax horridus have mainly focused on the root bark from which several polyynes were isolated and identified . Two sesquiterpenes, oplopanone and oplodiol, and four triterpene glycosides, oplopanaxoside A, B, C, D, were isolated and identified from O. japonicus .Wissenschaftliche Forschungsanwendungen

Anticancer Potential and Mechanisms

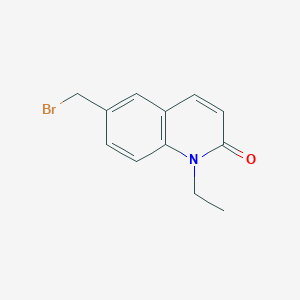

Oplopanax horridus, commonly known as Devil's Club, has shown significant promise in cancer research. Extracts from this plant, particularly the stem, have demonstrated potent antiproliferative effects against various human cancer cell lines, including those from colon, breast, and lung cancers. Research indicates that these extracts can arrest the cancer cell cycle and induce apoptosis, a form of programmed cell death critical in stopping cancer cell growth (Wang et al., 2010). Further studies have identified several compounds in Oplopanax horridus, including polyynes, glycosides, and lignans, which may contribute to its anticancer effects. These studies have also focused on understanding the mechanisms of action, such as cell cycle arrest and apoptosis induction in cancer cells (Calway et al., 2012).

Synergistic Effects with Chemotherapeutic Agents

Oplopanax horridus extracts have shown synergistic effects when combined with conventional chemotherapeutic agents. This synergy has been observed in various cancer cell lines, suggesting that Oplopanax horridus could potentially enhance the effectiveness of existing cancer therapies. The combination of these extracts with drugs like camptothecin and paclitaxel has been found to amplify the anti-proliferative effects on cancer cells (Tai et al., 2006).

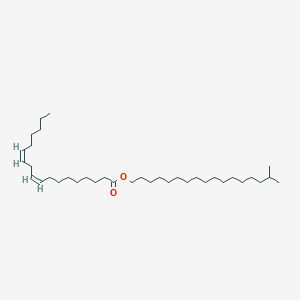

Hydrophobic Constituents and Potential Activities

The hydrophobic constituents isolated from Oplopanax horridus have shown potential anticancer activities, particularly against human breast and colon cancer cells. Studies indicate that these constituents can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as cancer chemopreventive agents (Sun et al., 2010).

Antiproliferation Activity in Multicellular Cancer Spheroids

Research has also examined the antiproliferative activity of Oplopanax horridus extracts on human pancreatic cancer spheroids. The findings suggest that these extracts, particularly when combined with certain chemotherapeutic agents, could be effective against pancreatic cancer, a notoriously treatment-resistant form of the disease. This suggests a potential role for Oplopanax horridus in adjunct therapy for pancreatic cancer (Tai et al., 2014).

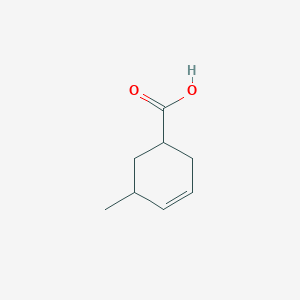

Pharmacological Diversity and Structural-Activity Relationship

The diverse pharmacological properties of Oplopanax horridus, including its anticancer effects, have been increasingly studied. The structural-activity relationship of its compounds, especially polyynes, has been a focus, providing insights into how these compounds can be modified and utilized in drug development (Wu et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O18/c1-21(2)23-10-15-48(17-16-46(6)24(30(23)48)8-9-28-44(4)13-12-29(51)45(5,20-50)27(44)11-14-47(28,46)7)43(60)66-42-37(58)34(55)32(53)26(64-42)19-61-40-38(59)35(56)39(25(18-49)63-40)65-41-36(57)33(54)31(52)22(3)62-41/h22-42,49-59H,1,8-20H2,2-7H3/t22-,23-,24+,25+,26+,27+,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTZDFZAGFBUPV-HKINQWRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oplopanaxoside D | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)